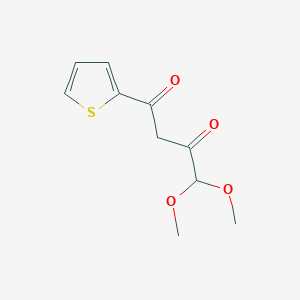
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione: is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to a butane-1,3-dione backbone with two methoxy groups at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene-2-carboxaldehyde with a suitable diketone precursor under acidic or basic conditions. One common method is the Claisen condensation, where thiophene-2-carboxaldehyde reacts with 4,4-dimethoxy-2-butanone in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its thiophene ring is a common motif in many biologically active compounds, and modifications to its structure can lead to the discovery of new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the diketone moiety can form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group instead of methoxy groups, which can significantly alter its chemical properties and reactivity.
1-(Thiophen-2-yl)butane-1,3-dione: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can also enhance its solubility in organic solvents, making it more versatile in various chemical processes.
Propriétés
Formule moléculaire |
C10H12O4S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
4,4-dimethoxy-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C10H12O4S/c1-13-10(14-2)8(12)6-7(11)9-4-3-5-15-9/h3-5,10H,6H2,1-2H3 |
Clé InChI |
RVYBFVCLHWYXEJ-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)CC(=O)C1=CC=CS1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



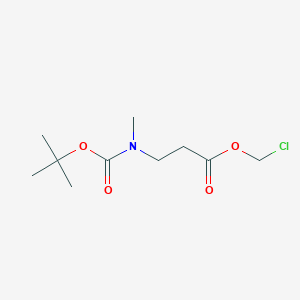
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
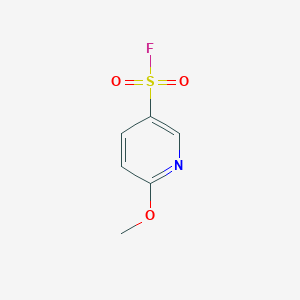
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)
![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
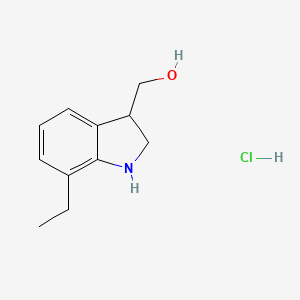
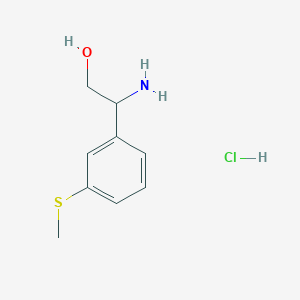
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
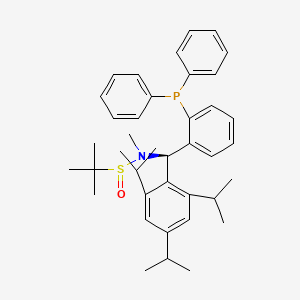
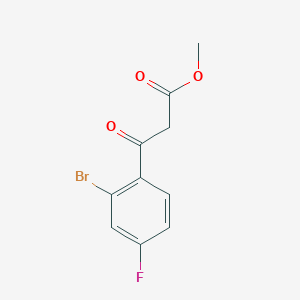
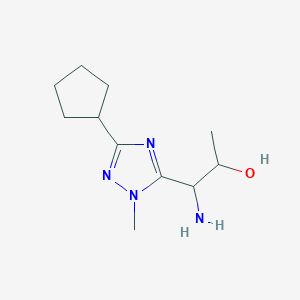
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
